Vanillylmandelic Acid Ethyl Ester
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Overview
Description
Vanillylmandelic Acid Ethyl Ester is an organic compound with the molecular formula C11H14O5. It is a derivative of vanillylmandelic acid, which is a metabolite of catecholamines such as epinephrine and norepinephrine. This compound is characterized by the presence of an ester functional group, which is formed by the reaction of vanillylmandelic acid with ethanol.
Preparation Methods
Synthetic Routes and Reaction Conditions
Vanillylmandelic Acid Ethyl Ester can be synthesized through esterification, a reaction between vanillylmandelic acid and ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture to facilitate the formation of the ester bond. Concentrated sulfuric acid is commonly used as the catalyst for this reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of high-purity reagents and controlled reaction conditions, such as temperature and pressure, are crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Vanillylmandelic Acid Ethyl Ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Hydrolysis: Vanillylmandelic acid and ethanol.
Oxidation: Various oxidation products depending on the specific conditions.
Reduction: Alcohol derivatives of the original ester.
Scientific Research Applications
Vanillylmandelic Acid Ethyl Ester has several applications in scientific research:
Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.
Industry: The compound is used in the synthesis of artificial vanilla flavorings and other aromatic compounds.
Mechanism of Action
The mechanism of action of Vanillylmandelic Acid Ethyl Ester involves its metabolism and interaction with various enzymes and receptors in the body. As a metabolite of catecholamines, it is involved in the degradation pathways of epinephrine and norepinephrine. The compound is excreted in the urine and can be measured to assess catecholamine metabolism .
Comparison with Similar Compounds
Similar Compounds
Vanillylmandelic Acid: The parent compound, which is a direct metabolite of catecholamines.
Homovanillic Acid: Another metabolite of catecholamines, used as a biomarker for dopamine metabolism.
Ethylvanillin: A synthetic compound used as a flavoring agent, similar in structure but with an ethoxy group instead of a methoxy group.
Uniqueness
Vanillylmandelic Acid Ethyl Ester is unique due to its specific ester functional group, which imparts different chemical properties compared to its parent compound, vanillylmandelic acid. This ester group makes it more lipophilic and alters its reactivity in chemical reactions.
Properties
IUPAC Name |
ethyl 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-3-16-11(14)10(13)7-4-5-8(12)9(6-7)15-2/h4-6,10,12-13H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JANQOURSKMXOPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=C(C=C1)O)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858557 |
Source
|
Record name | Ethyl hydroxy(4-hydroxy-3-methoxyphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90858557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52058-11-4 |
Source
|
Record name | Ethyl hydroxy(4-hydroxy-3-methoxyphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90858557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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